5-(4-Chloropyridin-3-yl)morpholin-3-one
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Overview
Description
5-(4-Chloropyridin-3-yl)morpholin-3-one is a versatile chemical compound with a molecular weight of 212.63 g/mol . It is characterized by the presence of a chloropyridine ring attached to a morpholinone structure. This compound is known for its unique blend of reactivity and selectivity, making it valuable for various research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloropyridin-3-yl)morpholin-3-one typically involves the reaction of 4-chloropyridine with morpholine under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The process can be optimized using transition metal catalysis to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly and cost-effective processes. These methods are designed to be reproducible and robust, making them suitable for large-scale production . The use of solid-phase synthesis and intramolecular reactions are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chloropyridin-3-yl)morpholin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the chloropyridine and morpholinone moieties, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amines . Substitution reactions often result in the formation of various substituted derivatives .
Scientific Research Applications
5-(4-Chloropyridin-3-yl)morpholin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, it is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways . Additionally, it finds applications in the industry for the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-(4-Chloropyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include 4-chloro-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one and other morpholine derivatives . These compounds share structural similarities with 5-(4-Chloropyridin-3-yl)morpholin-3-one but differ in their specific functional groups and reactivity .
Uniqueness: What sets this compound apart is its unique combination of a chloropyridine ring and a morpholinone structure. This combination provides a distinct reactivity profile, making it particularly useful for specific applications in research and industry .
Properties
Molecular Formula |
C9H9ClN2O2 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-(4-chloropyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-1-2-11-3-6(7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13) |
InChI Key |
AIXBGBANURVCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CO1)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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